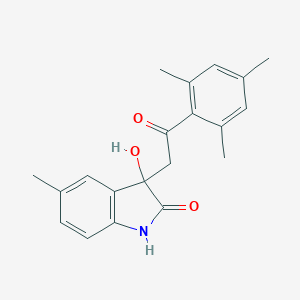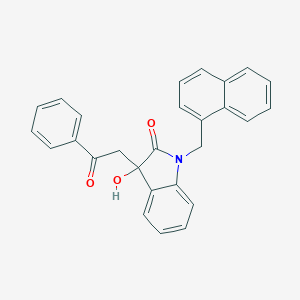![molecular formula C16H14FN3S B214755 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B214755.png)
4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in drug discovery, medicinal chemistry, and other related areas. In
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is not yet fully understood. However, studies suggest that this compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile exhibits significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and viral growth, and modulate specific signaling pathways involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile in lab experiments is its potent activity against cancer cells, bacteria, and viruses. This compound also exhibits good solubility and stability, making it suitable for use in various assays and experiments. However, one of the limitations of using this compound is its relatively high cost and limited availability, which can hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for research on 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile. These include:
1. Further studies to elucidate the mechanism of action of this compound and identify its specific targets in cancer cells, bacteria, and viruses.
2. Development of new derivatives of this compound with improved potency and selectivity against specific targets.
3. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
4. Investigation of the potential applications of this compound in other fields such as agriculture, environmental science, and materials science.
Conclusion
In conclusion, 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile is a promising chemical compound with potential applications in various scientific research areas. Its unique properties make it suitable for use in drug discovery, medicinal chemistry, and other related fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile involves the reaction of 4-fluoroaniline, dimethylformamide, and 2-methyl-3-oxobutanenitrile in the presence of a catalyst under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and others to obtain a high yield and purity.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been found to possess unique properties that make it suitable for use as a lead compound in the development of new drugs. It has been shown to exhibit potent antitumor activity against various cancer cell lines and has also been found to be effective against certain bacterial and viral infections.
Propriétés
Nom du produit |
4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C16H14FN3S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14FN3S/c1-20-7-6-14-13(9-20)15(12(8-18)16(21)19-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H,19,21) |
Clé InChI |
KZBPZFRZMCHSLA-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
SMILES canonique |
CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)
![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)


![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)